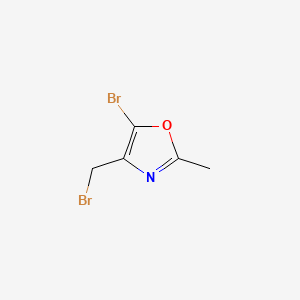
Ethyl N-2-acetoxyethylnitrosocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-2-acetoxyethylnitrosocarbamate is an organic compound with the molecular formula C7H12N2O5. It is a member of the nitrosocarbamate family, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound contains 26 atoms, including 12 hydrogen atoms, 7 carbon atoms, 2 nitrogen atoms, and 5 oxygen atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-2-acetoxyethylnitrosocarbamate typically involves the reaction of ethyl carbamate with nitrosating agents under controlled conditions. One common method includes the use of sodium nitrite and acetic acid as nitrosating agents. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl N-2-acetoxyethylnitrosocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions include nitroso derivatives, amines, and substituted carbamates .
Applications De Recherche Scientifique
Ethyl N-2-acetoxyethylnitrosocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound is studied for its potential mutagenic and carcinogenic properties, making it a valuable tool in genetic research.
Medicine: Research is ongoing to explore its potential use in cancer treatment due to its ability to induce mutations in cancer cells.
Industry: It is used as a stabilizer in nitrate ester-based energetic materials to inhibit decomposition reactions
Mécanisme D'action
The mechanism of action of ethyl N-2-acetoxyethylnitrosocarbamate involves the nitrosation of nucleophilic sites in biological molecules. The nitroso group can react with amines, thiols, and other nucleophiles, leading to the formation of stable adducts. This reactivity is crucial for its mutagenic and carcinogenic effects, as it can induce mutations by modifying DNA and other cellular components .
Comparaison Avec Des Composés Similaires
Ethyl N-2-acetoxyethylnitrosocarbamate is unique among nitrosocarbamates due to its specific structure and reactivity. Similar compounds include:
Nitrosocarbaryl: Known for its potent mutagenic activity.
Methylnitrosobenzamide: Another nitrosamide with significant mutagenic properties.
Ethyl nitrosocyanamide: Highly mutagenic compared to ethyl nitrosourea.
These compounds share similar nitrosation mechanisms but differ in their specific reactivities and applications.
Propriétés
Numéro CAS |
62681-13-4 |
|---|---|
Formule moléculaire |
C7H12N2O5 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
2-[ethoxycarbonyl(nitroso)amino]ethyl acetate |
InChI |
InChI=1S/C7H12N2O5/c1-3-13-7(11)9(8-12)4-5-14-6(2)10/h3-5H2,1-2H3 |
Clé InChI |
ZUPMZPDNCIDBJG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(CCOC(=O)C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929314.png)

![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13929320.png)

![[2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine](/img/structure/B13929334.png)


![5-(Cyclopentylmethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13929343.png)
![4-Chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13929350.png)





